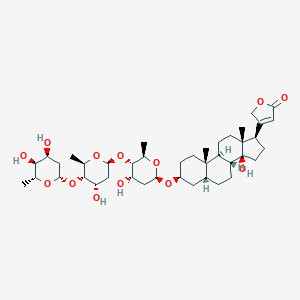
Chlorhydrate de 1-amino-2-naphtol
Vue d'ensemble
Description
1-Amino-2-naphthol hydrochloride (1-ANH) is an organic compound that is used in a variety of laboratory applications. It is an aromatic amine that is derived from 1-naphthol and is used as a reagent in a number of organic reactions. 1-ANH is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is a versatile molecule with a wide range of applications in the laboratory.
Applications De Recherche Scientifique
Composés organiques de base
“Chlorhydrate de 1-amino-2-naphtol” est utilisé comme composé organique de base dans diverses réactions chimiques .
Production de spirooxazines photochromes
Ce composé subit une condensation avec des azahétérocycles substitués par des méthylènes en présence d'un oxydant pour produire des spirooxazines photochromes . Les spirooxazines photochromes sont des composés qui peuvent changer de couleur de manière réversible lorsqu'ils sont exposés à la lumière, ce qui les rend utiles dans diverses applications telles que les fenêtres intelligentes, les lunettes et les encres de sécurité.
Dégradation des colorants azoïques
“this compound” a été utilisé dans des études sur la dégradation du colorant azoïque Orange acide 7 dans des essais anaérobies en batch non agités . Les colorants azoïques sont largement utilisés dans l'industrie textile, et leur dégradation est cruciale pour la protection de l'environnement.
Synthèse d'autres composés
Il sert de précurseur dans la synthèse d'autres composés. Par exemple, il peut être utilisé pour produire du 1-nitroso-2-naphtol , un composé utilisé dans diverses réactions chimiques.
Recherche et développement
Dans le domaine de la recherche et du développement, “this compound” est utilisé comme réactif dans diverses réactions chimiques, contribuant à l'avancement de la science .
Applications industrielles
Dans les applications industrielles, ce composé est utilisé dans la production de colorants et de pigments en raison de sa capacité à former des structures complexes .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . Precautionary measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
1-Amino-2-naphthol hydrochloride is a chemical compound that primarily targets the respiratory system . It is used in various applications, including as a building block in organic synthesis .
Mode of Action
The compound undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . This interaction results in a change in the compound’s structure and properties, leading to its photochromic behavior.
Biochemical Pathways
It is known that the compound plays a role in the degradation of the azo dye acid orange 7 in batch anaerobic unstirred assays . This suggests that it may be involved in the metabolic pathways related to dye degradation.
Result of Action
The primary result of the action of 1-Amino-2-naphthol hydrochloride is the production of photochromic spirooxazines . These compounds have the unique property of changing color in response to light, making them useful in various applications, including photochromic lenses and security inks.
Action Environment
The action, efficacy, and stability of 1-Amino-2-naphthol hydrochloride can be influenced by various environmental factors. For instance, the compound is known to decompose rapidly in solution, but this decomposition can largely be prevented by the addition of sodium bisulfite . Additionally, the compound’s photochromic behavior is dependent on the presence of light.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Amino-2-naphthol hydrochloride are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in a study on the degradation of the azo dye Acid Orange 7 in a batch anaerobic unstirred assay .
Cellular Effects
1-Amino-2-naphthol hydrochloride has been found to have significant effects on various types of cells. For instance, it has been reported that 1-Amino-2-naphthol, a common metabolite of Orange II and Sudan III, was capable of inhibiting cell growth
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that the compound is unstable in solution and decomposes rapidly . This decomposition can largely be prevented by the addition of sodium bisulfite . The dry solid slowly changes and should be used within a few weeks of its preparation .
Metabolic Pathways
It is known that the compound can be obtained from β-naphthylamine and β-naphthol through the nitroso compound or an azo compound
Propriétés
IUPAC Name |
1-aminonaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKREBCFNLUULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883665 | |
| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1198-27-2 | |
| Record name | 1-Amino-2-naphthol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-naphthylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-NAPHTHOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2LZU54OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-amino-2-naphthol hydrochloride in chemical synthesis?
A1: 1-Amino-2-naphthol hydrochloride serves as a versatile building block in organic synthesis, particularly for constructing larger heterocyclic structures like naphthoxazoles. [] These compounds find use in diverse fields, including the development of bioactive molecules, fluorescent probes, and metal ion sensors. []
Q2: How is 1-amino-2-naphthol hydrochloride employed in the synthesis of naphthoxazoles?
A2: Researchers utilize 1-amino-2-naphthol hydrochloride as a starting material to create a variety of 2-substituted naphthoxazole derivatives. [] This can be achieved by reacting it with carboxylic acid derivatives like acetic anhydride or benzoyl chloride. Alternatively, it can be reacted with substituted aromatic aldehydes followed by dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). []
Q3: What insights have spectroscopic analyses provided into the structure of 1-amino-2-naphthol hydrochloride and its derivatives?
A3: Techniques like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) are crucial for characterizing 1-amino-2-naphthol hydrochloride and its derivatives. [, ] FTIR helps identify functional groups, while NMR provides detailed information about the compound's structure and the arrangement of atoms. [, ] For instance, 1H NMR confirms the presence of specific substituents on the naphthoxazole ring, such as a methyl or phenyl group. []
Q4: Has 1-amino-2-naphthol hydrochloride demonstrated any potential in the development of new drugs for parasitic diseases?
A4: Research suggests that 1-amino-2-naphthol hydrochloride exhibits potent in vitro activity against adult Schistosoma mansoni worms, the parasite responsible for schistosomiasis. [] This finding is significant because it meets the World Health Organization's criteria for a lead schistosomicidal candidate, warranting further investigation into its potential as a new treatment option. []
Q5: Are there any known toxicological concerns associated with 1-amino-2-naphthol hydrochloride?
A5: While 1-amino-2-naphthol hydrochloride displays promising biological activities, it is crucial to acknowledge potential safety concerns. Research indicates that some azo dyes, a class of compounds structurally related to 1-amino-2-naphthol hydrochloride, exhibit mutagenic properties. [, ] While the specific toxicological profile of 1-amino-2-naphthol hydrochloride requires further investigation, this finding emphasizes the need for comprehensive safety evaluations during its development for any application, especially those with potential human exposure.
Q6: How do the structural features of 1-amino-2-naphthol hydrochloride influence its biological activity?
A6: Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of any compound. Studies using 1,4-Naphthoquinone (NAPQ) derivatives, structurally similar to 1-amino-2-naphthol hydrochloride, highlight the importance of hydroxyl and methyl group substitutions on the naphthalene ring system for antiparasitic activity. [] This knowledge can guide future research to modify the structure of 1-amino-2-naphthol hydrochloride and potentially enhance its efficacy and safety profile.
Q7: What are the limitations of the current research on 1-amino-2-naphthol hydrochloride, and what future directions should be explored?
A7: Despite its potential, research on 1-amino-2-naphthol hydrochloride is still in its early stages. Most studies focus on its synthesis and in vitro activities. [, , ] To fully understand its therapeutic potential and risks, future research should prioritize:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)










